molecular formula C18H21IN2O3S B4655145 N~1~-(tert-butyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(tert-butyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4655145
M. Wt: 472.3 g/mol
InChI Key: ZOEFSLKAVGPPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(tert-butyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as TIPSG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

TIPSG acts as a selective antagonist of the GABA~A~ receptor, which is involved in the regulation of neuronal excitability. TIPSG binds to the receptor and blocks the binding of GABA, which results in decreased inhibitory neurotransmission. This mechanism of action has been used to study the function of the GABA~A~ receptor and to develop new drugs that target this receptor.
Biochemical and Physiological Effects
TIPSG has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TIPSG can inhibit the binding of GABA to the GABA~A~ receptor, resulting in decreased inhibitory neurotransmission. In vivo studies have shown that TIPSG can modulate the activity of the GABA~A~ receptor, leading to changes in behavior and physiology.

Advantages and Limitations for Lab Experiments

TIPSG has several advantages for use in lab experiments. It is a highly selective antagonist of the GABA~A~ receptor, which makes it a useful tool for studying the function of this receptor. Additionally, TIPSG has been shown to have low toxicity and is well-tolerated in animal studies. However, TIPSG has some limitations, including its high cost and the need for specialized equipment to synthesize and analyze the compound.

Future Directions

For research on TIPSG include the development of new drugs that target the GABA~A~ receptor and the exploration of the sigma-2 receptor as a potential target for cancer therapy.

Scientific Research Applications

TIPSG has been used in various scientific research applications, including as a tool to study the function of the GABA~A~ receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. TIPSG has also been used as a ligand for the sigma-2 receptor, which is a potential target for cancer therapy. Additionally, TIPSG has been used in the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-iodoanilino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O3S/c1-18(2,3)20-17(22)13-21(15-11-9-14(19)10-12-15)25(23,24)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEFSLKAVGPPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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